molecular formula C43H57N9O9 B170805 (Lys7)-Dermorphin CAS No. 142689-18-7

(Lys7)-Dermorphin

Cat. No.: B170805
CAS No.: 142689-18-7
M. Wt: 844 g/mol
InChI Key: OAYQFQPLBIBLJE-NKQYGYANSA-N
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Description

(Lys7)-Dermorphin is a synthetic analog of dermorphin, a naturally occurring opioid peptide found in the skin of certain South American frogs. Dermorphin is known for its potent analgesic properties, being significantly more powerful than morphine. The modification at the seventh position with lysine enhances its stability and bioavailability, making this compound a compound of interest in pain management research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Lys7)-Dermorphin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: For large-scale production, automated peptide synthesizers are employed. These machines streamline the SPPS process, allowing for the efficient synthesis of peptides with high purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.

Chemical Reactions Analysis

Types of Reactions: (Lys7)-Dermorphin can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The lysine residue can be modified through acylation or alkylation reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide.

Major Products:

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Peptides with reduced disulfide bonds.

    Substitution: Acylated or alkylated lysine derivatives.

Scientific Research Applications

(Lys7)-Dermorphin has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating pain pathways and its interaction with opioid receptors.

    Medicine: Explored as a potential analgesic agent with fewer side effects compared to traditional opioids.

    Industry: Utilized in the development of new pain management therapies and as a reference standard in analytical laboratories.

Mechanism of Action

(Lys7)-Dermorphin exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The lysine modification enhances the peptide’s stability and bioavailability, allowing for more effective receptor interaction and prolonged analgesic effects.

Comparison with Similar Compounds

    Dermorphin: The natural analog with similar analgesic properties but lower stability.

    Deltorphin: Another opioid peptide with high affinity for delta-opioid receptors.

    Endomorphin: Endogenous peptides with high selectivity for mu-opioid receptors.

Uniqueness of (Lys7)-Dermorphin:

    Enhanced Stability: The lysine modification at the seventh position increases the peptide’s resistance to enzymatic degradation.

    Improved Bioavailability: The modification also enhances the peptide’s ability to cross biological membranes, making it more effective in vivo.

    Potent Analgesic: this compound is significantly more potent than traditional opioids like morphine, offering potential for use in pain management with reduced dosages.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H57N9O9/c1-26(48-40(58)32(45)22-28-12-16-30(53)17-13-28)39(57)51-34(23-27-8-3-2-4-9-27)41(59)47-25-37(55)49-35(24-29-14-18-31(54)19-15-29)43(61)52-21-7-11-36(52)42(60)50-33(38(46)56)10-5-6-20-44/h2-4,8-9,12-19,26,32-36,53-54H,5-7,10-11,20-25,44-45H2,1H3,(H2,46,56)(H,47,59)(H,48,58)(H,49,55)(H,50,60)(H,51,57)/t26-,32+,33+,34+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYQFQPLBIBLJE-NKQYGYANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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